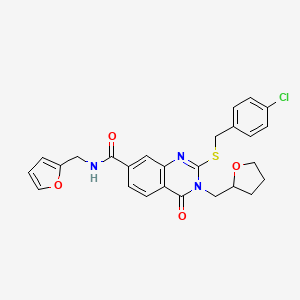

![molecular formula C23H24O6 B2925074 Ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate CAS No. 299951-66-9](/img/structure/B2925074.png)

Ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide . This reaction occurs at the ethoxalyl group, forming 3-methylsulfanyl-6-[(4-oxo-4H-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones upon refluxing in pyridine (40–50% yields) or 6-[(4-oxo-4H-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-diones when refluxed in ethanol (37–74% yields) .Chemical Reactions Analysis

Ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates can react with 1,2-binucleophilic agents such as hydrazine, phenylhydrazine, and hydroxylamine . These reactions lead to the formation of new pyrazole and isoxazole derivatives . The reactions proceed under mild conditions (ethanol, room temperature) to form the title products with high yields (71–99%) .Scientific Research Applications

Organic Synthesis Applications

In the realm of organic synthesis, researchers have developed efficient methodologies for synthesizing chromene derivatives, which have diverse applications in medicinal chemistry and material science. For instance, a study presented a facile one-pot synthesis of 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones, showcasing the versatility of ethyl 3-(2-hydroxyphenyl)-3-oxopropanoates in heterocyclic chemistry. This method employs K10 Montmorillonite Clay as a heterogeneous catalyst, highlighting an eco-friendly approach to synthesizing complex molecules (Jin Zhang et al., 2018). Another study focused on the reaction of ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates with S-methylisothiosemicarbazide hydroiodide, producing triazinone derivatives, illustrating the compound's utility in synthesizing nitrogen-containing heterocycles (Daria A. Vetyugova et al., 2018).

Material Science Applications

In material science, the investigation into polymorphic forms of related compounds has provided insights into the challenges of analytical and physical characterization techniques. A study on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride showcases the complexities involved in distinguishing between polymorphic forms using advanced spectroscopic and diffractometric techniques (F. Vogt et al., 2013).

Mechanism of Action

Mode of Action

It’s known that the compound can react with S-methylisothiosemicarbazide hydroiodide at the ethoxalyl group, forming various products depending on the reaction conditions . The resulting changes at the molecular level and their implications for cellular function are subjects of ongoing research.

Biochemical Pathways

It’s known to undergo reactions that result in the formation of various products, including 3-methylsulfanyl-6-[(4-oxo-4H-chromen-2-yl)methyl]-1,2,4-triazin-5(2H)-ones and 6-[(4-oxo-4H-chromen-2-yl)methyl]-1,2,4-triazine-3,5(2H,4H)-diones

Result of Action

The compound’s reactions with S-methylisothiosemicarbazide hydroiodide result in the formation of various products , which may have different effects on cellular function

Action Environment

The action, efficacy, and stability of Ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate can be influenced by various environmental factors. For instance, the reaction of the compound with S-methylisothiosemicarbazide hydroiodide yields different products depending on the solvent used

properties

IUPAC Name |

ethyl 2-[4-oxo-3-(4-propan-2-yloxyphenyl)chromen-7-yl]oxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-5-26-23(25)15(4)29-18-10-11-19-21(12-18)27-13-20(22(19)24)16-6-8-17(9-7-16)28-14(2)3/h6-15H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNSUELVXKUIRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2924993.png)

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2924995.png)

![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride](/img/structure/B2924996.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(o-tolyl)urea](/img/structure/B2924997.png)

![1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one oxalate](/img/structure/B2924999.png)

![N~2~-methyl-N~4~-[(pyrimidin-2-yl)methyl]-5-(quinolin-6-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B2925002.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,5-dichlorobenzamide](/img/structure/B2925003.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[(5-fluoro-2-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2925007.png)

![5-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2925011.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide](/img/structure/B2925012.png)